molecular formula C13H17ClO B1147523 4-Chlorobenzyl pinacolone CAS No. 127141-86-0

4-Chlorobenzyl pinacolone

Cat. No. B1147523
CAS RN: 127141-86-0
M. Wt: 224.73
InChI Key:
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Description

4-Chlorobenzyl pinacolone is an intermediate of the fungicide tebuconazole .


Synthesis Analysis

The preparation method involves using 4-chlorobenzaldehyde and pinaketone to react under base catalysis to produce 5-[4-chlorophenyl-2, 2-dimethylpentene (4) ketone-3], and then the olefin ketone is dissolved in methanol and catalytically hydrogenated to obtain the product . The Pinacol Rearrangement, a reaction of 1,2-diols, plays a significant role in the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H17ClO. Its average mass is 224.73 Da and its monoisotopic mass is 100.088814 Da .


Chemical Reactions Analysis

The Pinacol Rearrangement is a very important process in organic chemistry for the conversion of 1,2 diols into carbonyl compounds containing a carbon oxygen double bond. This is done via a 1,2-migration which takes place under acyl conditions .


Physical And Chemical Properties Analysis

This compound has a boiling point of 297°C, a density of 1.050, and a flash point of 179°C .

Mechanism of Action

The Pinacol Pinacolone rearrangement mechanism proceeds via four steps. Each of these steps is explained below :

Safety and Hazards

4-Chlorobenzyl pinacolone is harmful if swallowed. It is advised to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The Pinacol Rearrangement, which is crucial in the synthesis of 4-Chlorobenzyl pinacolone, is a significant area of research in organic chemistry. Future research directions could involve exploring different aspects of this transformation, such as the use of high-temperature liquid water and supercritical water as reaction media, the effects of different acids, the utilization of molecular sieves and solid-phase reactions, and the application of photochemistry and electrochemistry .

properties

IUPAC Name

5-(4-chlorophenyl)-5-methylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQBZOWUDEPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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